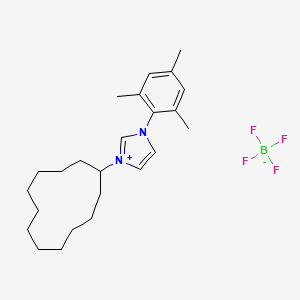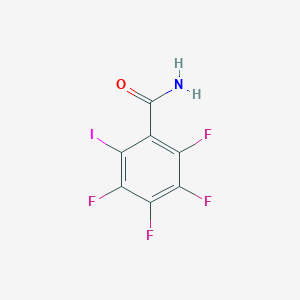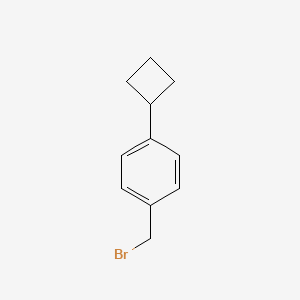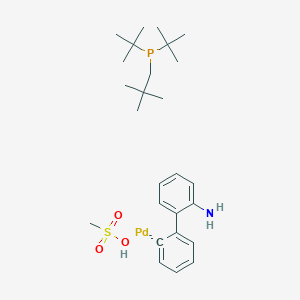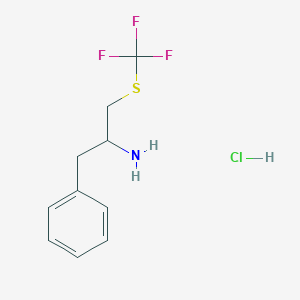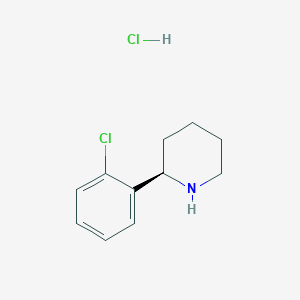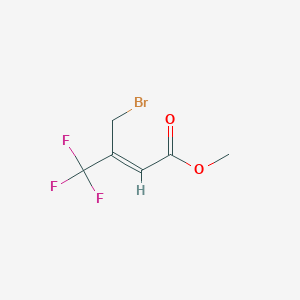
3-Bromomethyl-4,4,4-trifluoro-2-butenoic acid methyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromomethyl-4,4,4-trifluoro-2-butenoic acid methyl ester” is a chemical compound with the molecular formula C6H6BrF3O2 . It is a product offered by several chemical suppliers.
Molecular Structure Analysis
The molecular structure of “3-Bromomethyl-4,4,4-trifluoro-2-butenoic acid methyl ester” can be represented by the formula C6H6BrF3O2 . Detailed structural information or diagrams are not provided in the retrieved data.Scientific Research Applications
Chromatographic Analyses : 3-Bromomethyl-4,4,4-trifluoro-2-butenoic acid methyl ester and similar compounds have been studied for their behavior in gas-liquid chromatography. Korhonen (1984) explored how these compounds separate on an OV-101 capillary column with temperature programming, contributing to analytical chemistry methods (Korhonen, 1984).
Synthesis of Organic Compounds : This compound has been used in the synthesis of other organic chemicals. Basile et al. (1990) showed that 3-alkoxyalkanoic esters can be obtained from acetals with Reformatsky reagents, demonstrating its utility in organic synthesis (Basile et al., 1990).
Trifluoromethylated Cyclohexenes Synthesis : Abele et al. (1993) discussed the preparation of 1,3-dimethyl-2-ethoxycarbonyl-1-(trifluoromethyl)cyclohex-4-ene through a cycloaddition process using 1,1,1-trifluoro-2-methyl-2-butenoic acid ethyl ester, indicating the compound's role in creating specialized organic structures (Abele et al., 1993).
Study of Regioselectivity in Organic Reactions : The compound is also used in studying the dynamics of organic reactions. Kaye and Robinson (1998) investigated the regioselectivity of reactions involving similar esters, contributing to the understanding of chemical reaction mechanisms (Kaye & Robinson, 1998).
Mass Spectral Analysis : Its behavior in mass spectrometry has been studied by Korhonen (1984), providing insights into its fragmentation patterns, which is vital for analytical chemistry applications (Korhonen, 1984).
Study of Bromophenol Derivatives : Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 3-Bromomethyl-4,4,4-trifluoro-2-butenoic acid methyl ester. This research contributes to the field of natural product chemistry and potential pharmaceutical applications (Zhao et al., 2004).
Synthesis of Chromenes and Chromones : Wen et al. (2012) described a method to prepare methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from similar trifluoromethylated building blocks, showing its role in synthesizing complex organic molecules (Wen et al., 2012).
properties
IUPAC Name |
methyl (Z)-3-(bromomethyl)-4,4,4-trifluorobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-5(11)2-4(3-7)6(8,9)10/h2H,3H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNILYYCEKMLNU-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

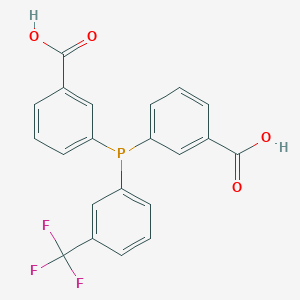
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)


